

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzyl bromide

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzyl
bromide

Cat. No.: B1304718

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzyl bromide is a fluorinated aromatic compound of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms on the benzene ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **2,3-Difluoro-4-methylbenzyl bromide**.

Chemical and Physical Properties

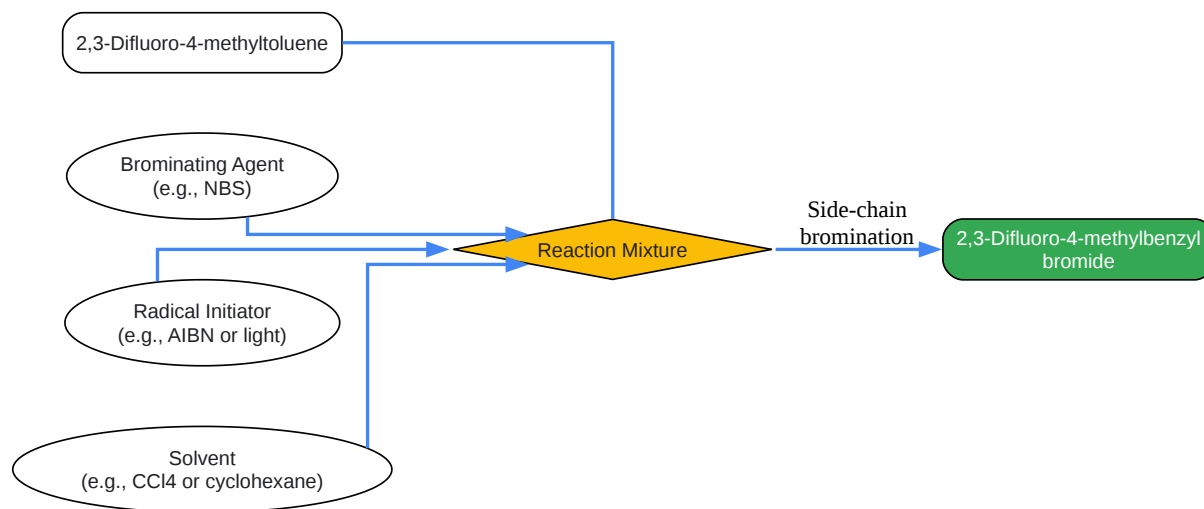
A summary of the key chemical and physical properties of **2,3-Difluoro-4-methylbenzyl bromide** is presented below. Due to the limited availability of experimental data for this specific compound, some properties of structurally similar compounds are included for comparative purposes.

Property	Value	Source
CAS Number	261763-43-3	[1][2][3][4]
Molecular Formula	C ₈ H ₇ BrF ₂	[1][2][3][4]
Molecular Weight	221.05 g/mol	[1]
Boiling Point	78 °C at 1 Torr	
Melting Point	Data not available	
Density	Data not available (Predicted for a similar compound, 2-fluoro-4-methylbenzyl bromide: 1.456 ± 0.06 g/cm ³)	
Solubility	Data not available (Generally, benzyl bromides are practically insoluble in water but soluble in organic solvents like ethanol, ether, and acetone)	

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,3-Difluoro-4-methylbenzyl bromide** is not readily available in the published literature, a general and plausible synthetic route involves the side-chain bromination of 2,3-difluoro-4-methyltoluene. This transformation is a common method for the preparation of benzyl bromides.

A potential synthetic pathway can be illustrated as follows:



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Figure 1: Plausible synthetic pathway for **2,3-Difluoro-4-methylbenzyl bromide**.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the side-chain bromination of a toluene derivative, which can be adapted for the synthesis of **2,3-Difluoro-4-methylbenzyl bromide**.

Materials:

- 2,3-Difluoro-4-methyltoluene (starting material)
- N-Bromosuccinimide (NBS) (brominating agent)[5]
- Azobisisobutyronitrile (AIBN) or a light source (radical initiator)[5]
- Carbon tetrachloride (CCl₄) or cyclohexane (solvent)[5]
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluoro-4-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
- Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2,3-Difluoro-4-methylbenzyl bromide**.^[6]

Reactivity and Stability

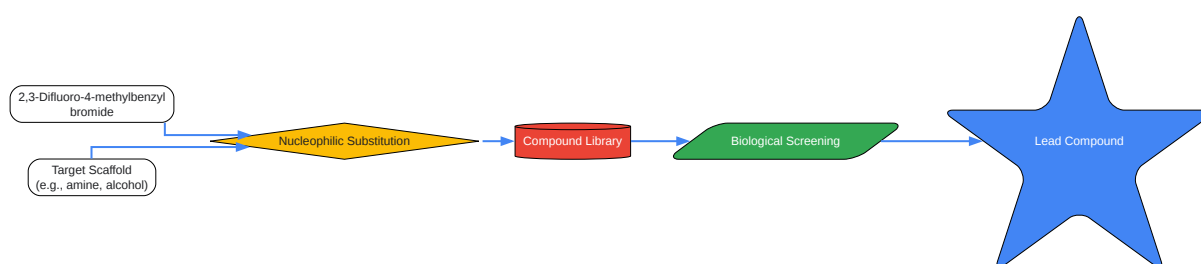
2,3-Difluoro-4-methylbenzyl bromide is expected to exhibit reactivity typical of benzyl bromides. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring may influence the reactivity of the benzylic position.

The compound is likely to be stable under normal storage conditions, but should be protected from moisture and strong bases, as it can undergo hydrolysis. It is also light-sensitive and should be stored in a dark, cool place.

Applications in Drug Development and Research

While specific examples of the use of **2,3-Difluoro-4-methylbenzyl bromide** in drug development are not widely reported, the incorporation of fluorinated benzyl moieties is a common strategy in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of nearby functional groups, which can be crucial for drug-receptor interactions.

The general workflow for utilizing a building block like **2,3-Difluoro-4-methylbenzyl bromide** in a drug discovery program is outlined below.



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Figure 2: General workflow for the use of a building block in drug discovery.

Safety and Handling

2,3-Difluoro-4-methylbenzyl bromide is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

2,3-Difluoro-4-methylbenzyl bromide is a valuable, albeit not extensively documented, fluorinated building block for organic synthesis. Its potential to introduce a difluoro-methylphenyl moiety into various molecular scaffolds makes it a compound of interest for researchers in medicinal chemistry and materials science. Further investigation into its specific reactivity, biological activity, and applications is warranted to fully realize its potential.

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